molecular formula C11H8BrN3O2S B3914998 N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide CAS No. 6137-91-3

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B3914998
CAS No.: 6137-91-3
M. Wt: 326.17 g/mol
InChI Key: XYAUPFPBHYRFTR-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide is an organic compound that belongs to the class of acyl thioureas. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the structure makes it a potential ligand for metal coordination, which can lead to the formation of various metal complexes .

Preparation Methods

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific structure, which includes both a bromopyridine and a furan ring. Similar compounds include:

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUPFPBHYRFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400809
Record name STK034221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-91-3
Record name STK034221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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